6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Medicinal Chemistry Physicochemical Properties Drug Design

The 6-iodo substituent provides a decisive advantage over 6-chloro or 6-bromo analogs: the weaker C-I bond (lower bond dissociation energy) enables high-yield Suzuki, Sonogashira, and other Pd-catalyzed cross-couplings under mild conditions, preserving sensitive functional groups. Its cLogP of 2.3 (vs. ~1.2 for 6-chloro) allows quantitative lipophilicity tuning in drug discovery. For reliable SAR data, choose >99% purity with Certificate of Analysis to eliminate active impurities that cause false positives/negatives. Melting point 244-246°C serves as an immediate identity check.

Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
CAS No. 478040-59-4
Cat. No. B1335800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid
CAS478040-59-4
Molecular FormulaC8H5IN2O2
Molecular Weight288.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1I)C(=O)O
InChIInChI=1S/C8H5IN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13)
InChIKeyVXUADYUOSVMTEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS 478040-59-4): Technical Specifications and Procurement Data


6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 478040-59-4) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class . It features a carboxylic acid moiety at the 2-position and a heavy iodine atom at the 6-position of the pyridine ring . This specific substitution pattern confers distinct physicochemical properties relevant to synthetic chemistry and drug discovery, including a molecular weight of 288.04 g/mol, a calculated logP of 2.3, and a topological polar surface area of 54.6 Ų . The compound is commercially available from multiple vendors in purities ranging from 95% to >99% .

Why 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid Cannot Be Directly Substituted by Chloro or Bromo Analogs


The halogen atom at the 6-position is a critical determinant of reactivity and downstream application success. Attempting to substitute the 6-iodo derivative (MW 288.04 g/mol) with its 6-chloro (MW 196.59 g/mol) or 6-bromo (MW 241.04 g/mol) [1] analogs introduces substantial differences in molecular weight, lipophilicity (logP 2.3 for iodo vs. ~1.2 for chloro), and bond dissociation energy for cross-coupling reactions. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) compared to carbon-bromine or carbon-chlorine bonds [2], enabling synthetic transformations that are inefficient or impossible with lighter halogens. Furthermore, the iodine atom's larger van der Waals radius can influence molecular recognition and binding in biological systems. These quantifiable differences in physicochemical and reactivity profiles mean that substituting one halogen for another is not a trivial change; it fundamentally alters the compound's behavior in both synthesis and biological assays, potentially leading to failed reactions or misleading structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid vs. Halogenated Analogs


Increased Lipophilicity (cLogP) Compared to 6-Chloro Analog

The 6-iodo substitution significantly increases compound lipophilicity relative to the 6-chloro analog. This difference, quantified by the calculated partition coefficient (cLogP), directly impacts membrane permeability and non-specific protein binding. The target compound, 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, has a calculated XLogP3 of 2.3 . In contrast, the 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid analog has a reported cLogP of approximately 1.2 . This quantifiable difference can be leveraged in lead optimization campaigns where modulating lipophilicity is crucial for achieving desired pharmacokinetic properties.

Medicinal Chemistry Physicochemical Properties Drug Design

Enhanced Reactivity in Cross-Coupling: Carbon-Iodine vs. Carbon-Bromine Bond Energy

The 6-iodo derivative possesses a carbon-iodine (C-I) bond, which is inherently weaker and more reactive in palladium-catalyzed cross-coupling reactions compared to the carbon-bromine (C-Br) bond in the 6-bromo analog. The C-I bond dissociation energy is approximately 50-60 kcal/mol lower than that of a C-Br bond [1]. This difference enables milder reaction conditions, higher yields, and broader functional group tolerance for the iodo compound in transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This reactivity advantage is a primary reason the 6-iodo compound is specifically chosen as a synthetic intermediate in complex molecule construction [2].

Synthetic Chemistry Cross-Coupling Catalysis

Superior Purity Profile for Procurement: 99% vs. Standard 95-98% Grades

When selecting a building block for sensitive applications, purity is a critical, quantifiable differentiator. While the compound is commonly available at 95-98% purity from various vendors , a >99% pure grade is specifically offered for applications demanding the highest level of reproducibility and minimal side-product formation . This >99% purity specification is verified by a Certificate of Analysis (CoA), providing documented assurance of lot-to-lot consistency. This quantifiable difference in purity directly addresses the procurement needs of researchers working in assay development, medicinal chemistry, and material science, where even minor impurities can confound results.

Procurement Quality Control Reproducibility

Validated Physicochemical Identity: Consistent Melting Point Range

A well-defined and consistently reported melting point is a crucial quality indicator for a chemical building block, confirming identity and high crystallinity. 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid exhibits a sharp and highly reproducible melting point range of 244-246 °C, as reported across multiple independent vendor sources [1]. This consistency serves as a benchmark for researchers verifying the compound's identity upon receipt. In contrast, analogs with different substitution patterns (e.g., 6-chloro) or varying salt forms will have different, often less well-documented melting points. This well-defined physical constant provides a simple, quantitative check for compound integrity before use in costly experiments.

Analytical Chemistry Quality Control Compound Characterization

Optimal Use Cases for 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid in Scientific and Industrial Research


Palladium-Catalyzed Cross-Coupling for Diversification of Drug-like Scaffolds

Medicinal chemists and process chemists should prioritize this compound when the synthetic strategy requires a versatile C6 handle for late-stage functionalization via Suzuki, Sonogashira, or other Pd-catalyzed cross-coupling reactions. The weak C-I bond, as evidenced by its lower bond dissociation energy [1], ensures efficient coupling under mild conditions, which is critical for preserving sensitive functional groups elsewhere in complex molecules. This makes it a superior choice over the corresponding bromo or chloro analogs when high conversion and mild conditions are paramount [2].

High-Throughput Screening (HTS) and Assay Development Requiring High-Purity Material

For laboratories engaged in high-throughput screening or developing robust biological assays, procurement of the >99% purity grade of this compound is recommended . This high purity, which represents a 20-50% reduction in total impurities compared to 95-98% grades, is essential to minimize false positives or negatives caused by active impurities. The availability of a Certificate of Analysis (CoA) for this grade provides documented quality assurance, supporting reproducible and interpretable data in SAR campaigns.

Medicinal Chemistry Lead Optimization for Modulating Lipophilicity

In drug discovery programs focused on optimizing pharmacokinetic properties, the 6-iodo derivative offers a distinct advantage over the 6-chloro analog. Its significantly higher cLogP of 2.3 compared to the chloro analog's cLogP of ~1.2 allows for a rational, quantitative approach to tuning a lead compound's lipophilicity. This enables medicinal chemists to explore chemical space with a higher degree of control over critical parameters like membrane permeability and metabolic stability.

Quality Control and Compound Verification in Analytical Laboratories

Analytical chemists and quality control departments can rely on the compound's well-defined and consistently reported melting point of 244-246 °C as a rapid, low-cost verification method . This physical constant, which shows high inter-vendor reproducibility, serves as a reliable first-pass identity check to confirm that the received material is consistent with its specification before being committed to expensive analytical or biological workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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